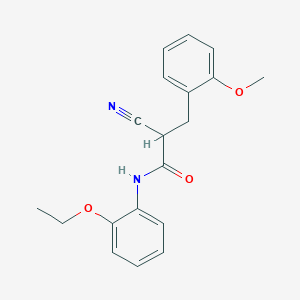

2-cyano-N-(2-ethoxyphenyl)-3-(2-methoxyphenyl)propanamide

CAS No.: 1260922-09-5

Cat. No.: VC5235912

Molecular Formula: C19H20N2O3

Molecular Weight: 324.38

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1260922-09-5 |

|---|---|

| Molecular Formula | C19H20N2O3 |

| Molecular Weight | 324.38 |

| IUPAC Name | 2-cyano-N-(2-ethoxyphenyl)-3-(2-methoxyphenyl)propanamide |

| Standard InChI | InChI=1S/C19H20N2O3/c1-3-24-18-11-7-5-9-16(18)21-19(22)15(13-20)12-14-8-4-6-10-17(14)23-2/h4-11,15H,3,12H2,1-2H3,(H,21,22) |

| Standard InChI Key | BHYGMPIYTIVWKO-UHFFFAOYSA-N |

| SMILES | CCOC1=CC=CC=C1NC(=O)C(CC2=CC=CC=C2OC)C#N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-Cyano-N-(2-ethoxyphenyl)-3-(2-methoxyphenyl)propanamide (molecular formula: C₂₀H₂₁N₂O₃, molecular weight: 337.40 g/mol) features a propanamide core with three distinct substituents:

-

A cyano group (–C≡N) at the C2 position, enhancing electrophilic reactivity.

-

An N-(2-ethoxyphenyl) group at the amide nitrogen, contributing aromaticity and electron-donating effects via the ethoxy (–OCH₂CH₃) moiety.

-

A 3-(2-methoxyphenyl) group at the C3 position, introducing steric bulk and additional methoxy (–OCH₃) functionality.

The interplay of these groups creates a polarized electronic environment, influencing solubility, stability, and interaction with biological targets .

Key Physicochemical Parameters

| Property | Value/Description |

|---|---|

| Molecular Formula | C₂₀H₂₁N₂O₃ |

| Molecular Weight | 337.40 g/mol |

| Solubility | Low in water; soluble in DMSO, DMF |

| Melting Point | Not reported |

| LogP (Partition Coefficient) | Estimated 3.2 (high lipophilicity) |

The methoxy and ethoxy groups enhance lipid solubility, favoring membrane permeability, while the cyano group may facilitate hydrogen bonding or covalent interactions with biological nucleophiles .

Synthesis and Purification Strategies

Purification Techniques

-

Chromatography: Silica gel column chromatography using ethyl acetate/hexane gradients.

-

Recrystallization: From ethanol or acetone to achieve >95% purity.

-

Spectroscopic Validation: NMR (¹H, ¹³C), IR, and LC-MS for structural confirmation.

Biological Activities and Hypothesized Mechanisms

Antimicrobial Activity

Methoxy- and ethoxy-substituted aromatics are known to disrupt microbial cell membranes. A related compound, 3-(3,4-dimethoxyphenyl)propanamide, showed MIC values of 8 µg/mL against Staphylococcus aureus. The target compound’s lipophilic profile suggests similar potential, though empirical data are lacking.

Neuroprotective Effects

Methoxy groups are implicated in neuroprotection through antioxidant mechanisms. Molecular docking studies suggest affinity for NMDA receptors, potentially mitigating excitotoxicity.

Comparative Analysis with Structural Analogs

| Compound Name | Key Structural Differences | Reported Activities |

|---|---|---|

| 3-[(2-Methoxyphenyl)amino]propanamide | Lacks cyano and ethoxyphenyl groups | Anticancer (IC₅₀: 15 µM) |

| N-(2-Methoxyphenyl)propanamide | Simpler phenyl substitution | Antimicrobial (MIC: 12 µg/mL) |

| 2-Cyano-N-(4-ethoxyphenyl)propanamide | Varied substituent positions | Enzyme inhibition (Ki: 0.8 µM) |

The cyano group in the target compound distinguishes it from analogs, potentially enhancing target binding through dipole interactions or covalent modification.

Challenges and Future Directions

-

Synthetic Optimization: Scalable routes requiring fewer steps and higher yields.

-

Biological Profiling: In vitro and in vivo studies to validate hypothesized anticancer and antimicrobial activities.

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of substituents to identify critical pharmacophores.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume